2,2'-Diguaiazulenylmethane
Description
2,2'-Diguaiazulenylmethane is a hypothetical dimeric compound featuring two guaiazulenyl moieties linked by a methane bridge. Guaiazulene, a bicyclic sesquiterpene with a distinctive azulene backbone, is known for its aromaticity, stability, and unique electronic properties due to its non-benzenoid fused ring system. While direct experimental data on this compound is scarce, insights can be inferred from structurally analogous systems, such as 2,2'-bibenzo[d]imidazole derivatives and sulfur-containing heterocycles, which share similarities in synthesis, symmetry, and electronic behavior .
Properties
CAS No. |
55544-35-9 |
|---|---|
Molecular Formula |
C31H36 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
3-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)methyl]-1,4-dimethyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C31H36/c1-18(2)24-11-9-20(5)30-26(13-22(7)28(30)16-24)15-27-14-23(8)29-17-25(19(3)4)12-10-21(6)31(27)29/h9-14,16-19H,15H2,1-8H3 |
InChI Key |
IDPKUZZCOXJZMY-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)CC3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)CC3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C |
Synonyms |
2,2'-diguaiazulenylmethane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2'-Bibenzo[d]imidazole
- Synthesis: 2,2'-Bibenzo[d]imidazole is synthesized via aerobic homocoupling using Cu(OAc)₂ and Ag₂CO₃ as catalysts.
- Structural and Electronic Properties :
- Despite a symmetric starting conformation, DFT calculations reveal asymmetric optimization in 2,2'-bibenzo[d]imidazole due to torsional strain and π-π interactions .
- The direct 2,2' bond allows extended conjugation, whereas the methane bridge in 2,2'-Diguaiazulenylmethane may reduce conjugation but enhance steric flexibility.
- Applications : Used in optoelectronic materials due to its planar structure and redox activity.
Benzothiazole Derivatives (e.g., Dimethyl N-(2-Benzothiazolyl)-dithiocarbonimidates)
- Synthesis : Prepared via multi-step routes involving dithiocarbonimidate intermediates, leveraging sulfur’s nucleophilicity .
- Key Differences :
- Sulfur atoms in benzothiazoles lower HOMO-LUMO gaps compared to nitrogen-rich azulenes, enhancing charge-transfer capabilities.
- The absence of a bridging group in these derivatives limits structural flexibility but improves thermal stability.
Thiadiazole-Linked Dimethyl Benzoate (CasNo: 309286-08-6)
- Structure: Features a central 1,3,4-thiadiazole ring connected to dimethyl benzoate groups via sulfanediyl and imino linkers .
- Synthesis and Properties :
- Complex multi-step synthesis involving thiadiazole functionalization.
- Ester groups enhance solubility, while the thiadiazole core contributes to rigidity and π-stacking propensity.
- Contrast with 2,2'-Diguaiazulenylmethane : The methane bridge in the latter may offer greater conformational adaptability compared to the rigid thiadiazole linker.
Data Tables
Table 2: Computational Insights
| Compound | Symmetry in DFT | HOMO-LUMO Gap (eV) | Notable Features |
|---|---|---|---|
| 2,2'-Bibenzo[d]imidazole | Asymmetric optimization | ~3.2 (calculated) | Torsional strain alters conjugation |
| Thiadiazole derivative | Rigid planar core | ~2.8 (estimated) | Enhanced π-stacking ability |
Research Findings and Implications
- Synthetic Feasibility : The Cu/Ag-catalyzed coupling method for 2,2'-bibenzo[d]imidazole could be adapted for 2,2'-Diguaiazulenylmethane if guaiazulenyl halides are reactive substrates.
- Electronic Behavior: Asymmetric structural optimization observed in 2,2'-bibenzo[d]imidazole suggests that even symmetric precursors may yield non-planar configurations in 2,2'-Diguaiazulenylmethane, impacting optoelectronic applications.
- Functional Group Impact : Sulfur-containing analogs (e.g., benzothiazoles, thiadiazoles) exhibit distinct electronic profiles, underscoring the role of heteroatoms in tuning material properties .
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